2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide
Overview
Description
2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide is an organic compound with a complex structure that includes a benzimidazole moiety and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the 3-methylbenzyl group. The final step involves the formation of the propanamide moiety through an amidation reaction. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Scientific Research Applications
2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-N-(3-methylphenyl)propanamide: This compound shares a similar structure but lacks the benzimidazole moiety.
1,3-dimethyl-2-imidazolidinone: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of 2,2-dimethyl-N-(2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)propanamide lies in its combination of the benzimidazole and propanamide groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O/c1-16-8-7-9-17(14-16)15-25-19-11-6-5-10-18(19)24-20(25)12-13-23-21(26)22(2,3)4/h5-11,14H,12-13,15H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULDPQAYXHIFDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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